1-(bromomethyl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)cycloheptan-1-ol is an organic compound with the molecular formula C8H15BrO It is a derivative of cycloheptanol, where a bromomethyl group is attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the bromination of cycloheptanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the generation of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cycloheptanol derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form cycloheptene derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Cycloheptanol derivatives.
Elimination: Cycloheptene derivatives.
Oxidation: Cycloheptanone or cycloheptanal.
Scientific Research Applications
1-(Bromomethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(bromomethyl)cycloheptan-1-ol exerts its effects depends on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a bromide ion.
Comparison with Similar Compounds
1-(Bromomethyl)cycloheptan-1-ol can be compared with other similar compounds such as:
Cycloheptanol: Lacks the bromomethyl group, making it less reactive in substitution and elimination reactions.
1-(Chloromethyl)cycloheptan-1-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cycloheptanone: An oxidized form of cycloheptanol, lacking the bromomethyl group and exhibiting different chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
1593807-04-5 |
---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2 |
InChI Key |
XUDJONXKNNICQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CBr)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.